

A Comparative Analysis of Karanal and Other Ambergris-Like Odorants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Karanal*

Cat. No.: *B1171237*

[Get Quote](#)

In the ever-evolving landscape of fragrance chemistry, the demand for potent and sophisticated ambergris-like odorants remains insatiable. These molecules, prized for their warm, woody, and subtly animalic notes, form the backbone of countless iconic perfumes. This guide provides a comprehensive comparative analysis of **Karanal**, a powerful synthetic ambergris odorant, alongside other prominent alternatives in the perfumer's palette: Ambroxan, Ambermax, and Ambrocenide. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of these molecules, supported by available experimental data and detailed methodologies.

Chemical and Physical Properties: A Quantitative Comparison

The performance of an odorant is intrinsically linked to its physicochemical properties. Parameters such as molecular weight, vapor pressure, and odor detection threshold dictate its volatility, tenacity, and overall olfactory impact. The following table summarizes the key quantitative data for **Karanal** and its counterparts.

Property	Karanal	Ambroxan	Ambermax	Ambrocenide
Manufacturer	Givaudan	Various	Givaudan	Symrise
CAS Number	117933-89-8 ^[1]	6790-58-5	929625-08-1, 1001252-30-7	211299-54-6 ^[2]
Molecular Formula	C ₁₇ H ₃₀ O ₂ ^[1]	C ₁₆ H ₂₈ O	C ₁₈ H ₃₀ O	C ₁₈ H ₃₀ O ₂ ^[3]
Molecular Weight (g/mol)	266.42 ^[1]	236.39	262.4	278.44 ^[3]
Vapor Pressure @ 25°C (hPa)	0.0009 ^[1]	0.00934	Not available	~0.001 (at 20°C) ^[4]
Odor Detection Threshold (ppb)	~0.275	0.3	Not available	~0.0256 ^[3]
Odor Profile	Dry, woody-ambery, radiant, with fruity nuances ^[1]	Woody, ambery, musky, sweet, with a marine note	Powerful, ambery, woody, with cedarwood facets ^[5]	Powerful, woody-ambery, dry, with musky and smoky tones
Substantivity	Excellent on fabric ^[6]	High substantivity on skin and fabric	Outstanding fabric substantivity ^[5]	Long-lasting with excellent diffusive properties ^[2]

Note on Odor Threshold Conversion: The odor detection threshold for **Karanal** was reported as 2.75 ng/L and for Ambrocenide as 0.0256 ng/L. These values have been converted to parts per billion (ppb) for easier comparison with Ambroxan, using the approximation that 1 ng/L is roughly equivalent to 0.1 ppb for a substance with a molecular weight in the range of these odorants. It is important to note that these values can vary depending on the experimental methodology.

Experimental Protocols

To ensure a comprehensive understanding of how the data presented above is generated, this section outlines the detailed methodologies for key experiments in fragrance analysis.

Odor Threshold Determination

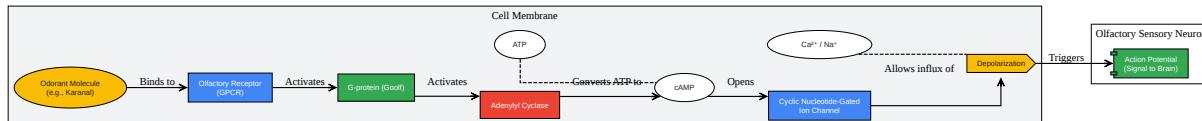
The odor detection threshold is a critical measure of an odorant's potency. It is typically determined using a standardized method involving a trained sensory panel and an olfactometer.

Protocol: Ascending Concentration Series Method (ASTM E679-04)

- Panel Selection and Training: A panel of 8-12 trained assessors is selected. Panelists are screened for their ability to detect the target odorant and are trained to recognize and consistently rate its intensity.
- Sample Preparation: A stock solution of the odorant is prepared in a suitable solvent (e.g., dipropylene glycol). A series of dilutions in an odorless, non-toxic carrier (e.g., purified air or nitrogen) is then prepared using a dynamic olfactometer.
- Presentation to Panelists: The olfactometer presents a series of three sniffing ports to each panelist: two containing the carrier gas only (blanks) and one containing the diluted odorant. The presentation is randomized to prevent bias.
- Forced-Choice Ascending Concentration: The test begins with a concentration below the expected detection threshold. In a forced-choice trial, the panelist must choose which of the three ports contains the odorant, even if they are guessing. The concentration is gradually increased in discrete steps.
- Threshold Determination: The individual threshold for each panelist is the concentration at which they can correctly identify the odorant in two consecutive presentations. The group's odor detection threshold is then calculated as the geometric mean of the individual thresholds.

Substantivity on Fabric Evaluation

Substantivity refers to the ability of a fragrance to remain on a substrate, such as fabric, over time. This is a crucial performance indicator for laundry care and other household products.

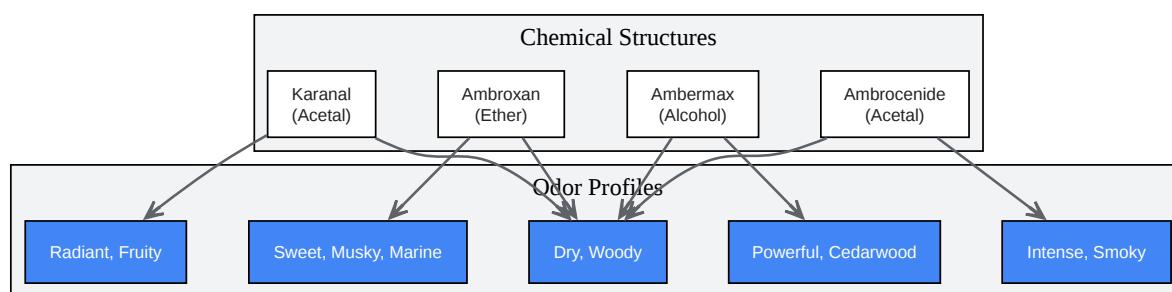

Protocol: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Fabric Treatment:** Standardized fabric swatches (e.g., cotton, polyester) are washed with a base detergent containing a known concentration of the fragrance ingredient. Control swatches are washed with the base detergent without the fragrance.
- **Aging:** The washed and dried fabric swatches are aged under controlled conditions of temperature and humidity for a specified period (e.g., 24, 48, 72 hours).
- **Headspace Sampling:** After aging, a fabric swatch is placed in a sealed vial and heated to a specific temperature (e.g., 40°C) to release the volatile odorant molecules into the headspace. A solid-phase microextraction (SPME) fiber is then exposed to the headspace to adsorb the volatiles.
- **GC-MS Analysis:** The SPME fiber is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC separates the individual components of the headspace, and the MS identifies and quantifies the target odorant based on its mass spectrum and retention time.
- **Data Analysis:** The amount of the odorant detected in the headspace is quantified and compared to the initial amount applied to the fabric. Substantivity is often expressed as the percentage of the fragrance remaining on the fabric after the aging period.

Signaling Pathways and Molecular Interactions

The perception of an odor begins with the binding of an odorant molecule to specific olfactory receptors (ORs) located in the olfactory epithelium of the nose. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

While the specific olfactory receptors for **Karanal**, Ambermax, and Ambrocenide have not been publicly disclosed, the general mechanism of olfactory signal transduction is well-established. The following diagram illustrates this pathway.


[Click to download full resolution via product page](#)

Caption: General Olfactory Signal Transduction Pathway.

Structure-Odor Relationships

The distinct odor profiles of ambergris-like molecules are a direct consequence of their unique chemical structures. While they all elicit a characteristic ambery note, subtle variations in their molecular architecture lead to different facets and performance characteristics.

The following diagram illustrates the logical relationship between the structural features of these molecules and their resulting odor profiles.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OR2W1 - Wikipedia [en.wikipedia.org]
- 2. ambermax 50 (Givaudan) [perflavory.com]
- 3. globalperfumeshop.com [globalperfumeshop.com]
- 4. Gene - OR1A1 [maayanlab.cloud]
- 5. Ambermax™ 50%/Dowanol TPM | Givaudan [givaudan.com]
- 6. Computational evaluation of interactions between olfactory receptor OR2W1 and its ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Karanal and Other Ambergris-Like Odorants]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1171237#comparative-analysis-of-karanal-and-other-ambergris-like-odorants>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com